2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1431962-67-2
VCID: VC11500683
InChI:
SMILES:
Molecular Formula: C7H12ClN3O2
Molecular Weight: 205.6

2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride

CAS No.: 1431962-67-2

Cat. No.: VC11500683

Molecular Formula: C7H12ClN3O2

Molecular Weight: 205.6

Purity: 95

* For research use only. Not for human or veterinary use.

2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride - 1431962-67-2

Specification

CAS No. 1431962-67-2
Molecular Formula C7H12ClN3O2
Molecular Weight 205.6

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a propanoic acid group and at the 3- and 5-positions with amino and methyl groups, respectively. The hydrochloride salt formation enhances its solubility in polar solvents .

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name2-(3-amino-5-methylpyrazol-1-yl)propanoic acid hydrochloride
Molecular FormulaC7H12ClN3O2\text{C}_7\text{H}_{12}\text{ClN}_3\text{O}_2
Molecular Weight205.64 g/mol
CAS Registry Number1431966-34-5
SMILESCC1=C(C=NN1C(C)C(=O)O)N.Cl

Spectroscopic and Computational Data

The InChI key (WZWSXARRGYWZLX-UHFFFAOYSA-N) and SMILES string provide unambiguous representations for computational modeling . Density functional theory (DFT) calculations predict a planar pyrazole ring with intramolecular hydrogen bonding between the amino group and the carboxylic acid oxygen, stabilizing the conformation .

Synthesis and Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step process:

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-keto esters under acidic conditions yields the pyrazole core.

  • Propanoic Acid Functionalization: Alkylation of the pyrazole nitrogen with methyl acrylate, followed by hydrolysis and hydrochloride salt formation .

Reaction conditions often employ ethanol or dimethyl sulfoxide (DMSO) as solvents and ammonium acetate as a catalyst. Yields range from 60–75%, with purity >95% achieved via recrystallization .

Industrial-Scale Considerations

Large-scale production utilizes continuous flow reactors to optimize reaction kinetics and reduce byproducts. Final purification involves gradient elution chromatography or fractional crystallization, ensuring compliance with pharmaceutical-grade standards .

Physicochemical Properties

Solubility and Stability

The compound is highly soluble in water (>50 mg/mL at 25°C) due to its ionic hydrochloride form. It remains stable under ambient conditions but degrades upon prolonged exposure to light or temperatures >100°C .

Table 2: Physicochemical Profile

PropertyValueMethod
Melting Point192–195°C (decomposes)DSC
LogP (Octanol-Water)-1.2Computational
pKa (Carboxylic Acid)3.8Potentiometric
pKa (Amino Group)9.1Potentiometric

Crystallographic Insights

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P21/cP2_1/c. The pyrazole ring adopts a planar geometry, while the propanoic acid group forms hydrogen bonds with adjacent molecules, contributing to crystalline stability .

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the pyrazole and propanoic acid substituents to optimize bioactivity.

  • Formulation Studies: Development of prodrugs to enhance bioavailability.

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